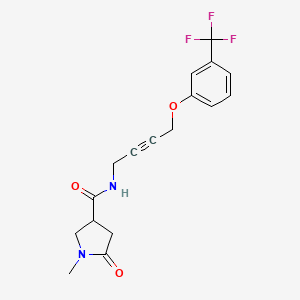

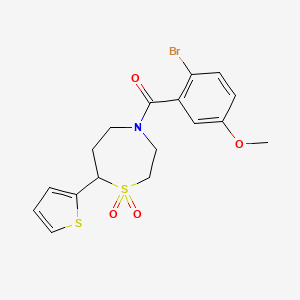

![molecular formula C15H16FN3O3 B2356695 4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 958703-79-2](/img/structure/B2356695.png)

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrrolo[3,4-d]pyrimidine . It is similar to Ezetimibe, which has an empirical formula of C24H21F2NO3 and a molecular weight of 409.43 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of small molecular compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione were designed and synthesized based on the pharmacophore of ONC201 .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[3,4-d]pyrimidine core, a fluorophenyl group, and a hydroxypropyl group .科学的研究の応用

a. Cholesterol Absorption Inhibition: The compound shares structural similarities with ezetimibe, a cholesterol absorption inhibitor. Researchers have explored its potential as a novel lipid-lowering agent. By inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, it reduces cholesterol absorption in the small intestine, leading to decreased LDL cholesterol levels in the blood .

b. Anticancer Activity: Studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Its unique pyrrolopyrimidine scaffold may interfere with cell cycle progression, induce apoptosis, or inhibit specific kinases involved in cancer growth. Further optimization could yield promising anticancer agents.

c. Anti-inflammatory Properties: The compound’s hydroxypropyl group suggests potential anti-inflammatory activity. Researchers have explored its effects on inflammatory pathways, including NF-κB and COX-2. Modulating these pathways could lead to novel anti-inflammatory drugs.

a. Kinase Inhibition: The compound’s structure resembles kinase inhibitors. Researchers have investigated its selectivity against specific kinases, such as protein kinases involved in cell signaling pathways. It may serve as a lead compound for kinase-targeted therapies.

b. Enzyme Modulation: The hydroxypropyl moiety may interact with enzymes involved in metabolic pathways. Investigating its effects on enzymes like cytochrome P450 or UDP-glucuronosyltransferases could reveal potential drug interactions or metabolic pathways.

Materials Science and Organic Electronics

Beyond pharmaceutical applications, this compound has potential in materials science:

a. Organic Semiconductors: The π-conjugated system in its structure suggests semiconducting properties. Researchers have explored its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its unique scaffold may contribute to efficient charge transport.

b. Crystal Engineering: Understanding its crystal packing and polymorphism is essential for materials design. Researchers have investigated its solid-state properties, including solvates, hydrates, and co-crystals. These insights aid in optimizing material properties.

Pharmaffiliates: 1-Phenyl 3 ®- [3 (S)- (4-Fluorophenyl)-3-hydroxypropyl]-4 (S)- (4-hydroxyphenyl)azetidin-2-one

作用機序

The mechanism of action of similar compounds has been studied. For example, compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione can inhibit the phosphorylation of AKT and ERK, induce the dephosphorylation of Foxo3a, and promote the expression of TRAIL and the enhancement of activating transcription factor 4 (ATF4) in PC-3 cells .

特性

IUPAC Name |

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c16-10-4-1-3-9(7-10)13-12-11(17-15(22)18-13)8-19(14(12)21)5-2-6-20/h1,3-4,7,13,20H,2,5-6,8H2,(H2,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNIRLYWMYWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

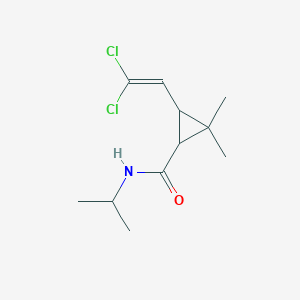

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)

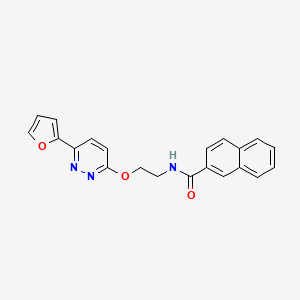

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)

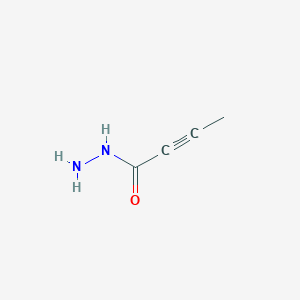

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)

![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)

![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)

![Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate](/img/structure/B2356631.png)